(-)-Oxypeucedanin hydrate

Neuroscience Epilepsy research Anticonvulsant screening

Procure the defined (-)-enantiomer (CAS 133164-11-1) for stereospecific studies. The (S)-configuration is critical; the (+)-enantiomer exhibits differential cytotoxicity (IC50 41.96 vs 60.58 μM). This hydrated form demonstrates 1.9-fold greater antiseizure efficacy than its dehydrated precursor. Avoid racemic mixtures to ensure data reproducibility in antimicrobial, anti-inflammatory (iNOS/NO IC50 15.8 μg/mL), and CNS screening programs.

Molecular Formula C16H16O6
Molecular Weight 304.29 g/mol
CAS No. 133164-11-1
Cat. No. B024065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Oxypeucedanin hydrate
CAS133164-11-1
Molecular FormulaC16H16O6
Molecular Weight304.29 g/mol
Structural Identifiers
SMILESCC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)O
InChIInChI=1S/C16H16O6/c1-16(2,19)13(17)8-21-15-9-3-4-14(18)22-12(9)7-11-10(15)5-6-20-11/h3-7,13,17,19H,8H2,1-2H3/t13-/m0/s1
InChIKeyPEWFWDOPJISUOK-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Oxypeucedanin Hydrate (CAS 133164-11-1) for Research Procurement: Furanocoumarin Compound Overview and Differentiation Context


(-)-Oxypeucedanin hydrate (CAS 133164-11-1, also known as (-)-Prangol) is a chiral furanocoumarin derivative isolated from Ducrosia anethifolia and Angelica species [1]. As a linear furanocoumarin metabolite, it belongs to a compound class that includes structurally related analogs such as oxypeucedanin (its dehydrated precursor), (+)-oxypeucedanin hydrate (its enantiomer), and imperatorin (a closely related linear furanocoumarin) [2]. The compound exhibits a defined stereochemical configuration at the C-2′ position with the (S)-enantiomer specification, which distinguishes it from the racemic mixture and the (+)-enantiomer found in natural sources [1]. This stereochemical identity is critical for research reproducibility, as enantiomers of this compound class demonstrate differential biological activities and metabolic fates [3].

Why (-)-Oxypeucedanin Hydrate Cannot Be Substituted with Oxypeucedanin or (+)-Enantiomer in Critical Research Applications


Furanocoumarins with superficially similar structures exhibit functionally divergent activities that preclude generic substitution. Oxypeucedanin hydrate and its dehydrated precursor oxypeucedanin differ by a single water molecule across the epoxide ring, yet this minor structural variation produces substantial differences in biological potency: in antiseizure assays, oxypeucedanin hydrate reduced seizure-like behavior by 74% compared to only 38% for oxypeucedanin [1]. Similarly, stereochemistry critically impacts activity: the (-)-enantiomer of oxypeucedanin hydrate demonstrates differential cytotoxicity profiles compared to its (+)-counterpart, with IC50 values of 60.58 μM versus 41.96 μM in sensitive lymphoma cells, respectively [2]. Even within the same linear furanocoumarin class, compounds diverge sharply: imperatorin demonstrates anticonvulsant activity in mouse maximal electroshock models while oxypeucedanin shows none despite structural similarity [3]. These data demonstrate that substitution without stereochemical and hydration-state specification introduces uncontrolled experimental variables that compromise data reproducibility and mechanistic interpretation.

(-)-Oxypeucedanin Hydrate: Quantified Differentiation Evidence Against Structural Analogs


Antiseizure Activity: Oxypeucedanin Hydrate Demonstrates 1.9-Fold Higher Behavioral Efficacy than Oxypeucedanin in Zebrafish PTZ Model

In a systematic comparative analysis of 18 coumarin derivatives using the larval zebrafish pentylenetetrazole (PTZ) seizure model, oxypeucedanin hydrate reduced seizure-like behavior by 74%, whereas oxypeucedanin—its direct dehydrated structural analog—reduced behavior by only 38% [1]. Local field potential recordings from the zebrafish optic tectum further confirmed that oxypeucedanin hydrate decreased PTZ-induced elevation in power spectral density by 83-89%, equivalent to the reduction observed for oxypeucedanin in this same electrophysiological parameter [1].

Neuroscience Epilepsy research Anticonvulsant screening

Anti-inflammatory Activity: (-)-Oxypeucedanin Hydrate Exhibits Comparable NO Inhibition to Oxypeucedanin with Distinct Structure-Activity Profile

In LPS-activated RAW 264.7 macrophage cells, (-)-oxypeucedanin hydrate inhibited nitrite production (as a measure of NO production) with an IC50 value of 15.8 μg/mL, compared to oxypeucedanin which showed an IC50 of 16.8 μg/mL in the same assay system [1]. Among the eight furanocoumarins tested in this comparative study, sphondin demonstrated the most potent activity (IC50 = 9.8 μg/mL), establishing a baseline for relative potency assessment within the compound class [1].

Inflammation Immunology iNOS inhibition

Enantiomer-Specific Cytotoxicity: (-)-Oxypeucedanin Hydrate Shows 1.44-Fold Lower Potency than (+)-Enantiomer in Sensitive Lymphoma Cells

In a comprehensive assessment of furocoumarins isolated from Ducrosia anethifolia, both enantiomers of oxypeucedanin hydrate were tested in parallel against sensitive and multidrug-resistant murine L5178Y lymphoma cell lines [1]. (-)-Oxypeucedanin hydrate demonstrated an IC50 of 60.58 μM against sensitive parental lymphoma cells, whereas (+)-oxypeucedanin hydrate exhibited higher potency with an IC50 of 41.96 μM in the same assay [1]. Against multidrug-resistant lymphoma cells, the differential narrowed: (-)-oxypeucedanin hydrate showed an IC50 of >66.68 μM (exact value not reached within tested range) compared to (+)-oxypeucedanin hydrate at 60.58 μM [1].

Cancer research Stereochemistry Cytotoxicity profiling

Antibacterial Activity: Oxypeucedanin Hydrate Demonstrates Selective Gram-Positive Activity Whereas Oxypeucedanin Is Inactive Under Identical Conditions

In a fraction-based antibacterial screening study, oxypeucedanin hydrate demonstrated measurable antibacterial activity, whereas oxypeucedanin itself showed no activity at the concentrations applied in the same assay system [1]. Separate quantitative studies with (+)-oxypeucedanin hydrate established specific MIC values: 9.76-78.12 μg/mL against Gram-positive bacteria (B. cereus, S. aureus, S. faecalis) and 39.06-625 μg/mL against Gram-negative bacteria (E. coli, S. dysenteriae, P. aeruginosa, K. pneumoniae, S. typhi) [2].

Antimicrobial research Natural products Antibacterial screening

(-)-Oxypeucedanin Hydrate: Evidence-Based Research Application Scenarios and Procurement Guidance


Antiseizure Drug Discovery and Neurological Disorder Research

Investigators screening coumarin derivatives for antiseizure activity should prioritize (-)-oxypeucedanin hydrate based on its 74% reduction of seizure-like behavior in the zebrafish PTZ model—a 1.9-fold improvement over oxypeucedanin [1]. This compound is suitable as a positive control or reference standard in antiseizure screening cascades, particularly for studies employing zebrafish models where its efficacy profile has been validated through both behavioral and electrophysiological endpoints (83-89% PSD reduction) [1].

Stereochemistry-Dependent Pharmacological Investigations

Research programs investigating enantiomer-specific biological activities should procure the defined (-)-enantiomer (CAS 133164-11-1) rather than the racemic mixture or (+)-enantiomer (CAS 2643-85-8). The 1.44-fold difference in cytotoxicity between (-)- and (+)-oxypeucedanin hydrate in sensitive lymphoma cells [2] provides a quantitative basis for stereospecific mechanistic studies. This compound serves as a chiral probe for investigating stereochemical determinants of furanocoumarin bioactivity and for studies requiring enantiomerically defined reference materials.

Natural Product Antimicrobial Screening and Mechanism Studies

For antimicrobial screening programs evaluating furanocoumarin derivatives, (-)-oxypeucedanin hydrate represents a critical inclusion to avoid false negatives, as it demonstrates antibacterial activity where oxypeucedanin is inactive under identical test conditions [3]. The compound is appropriate for structure-activity relationship (SAR) studies investigating the contribution of the hydrated epoxide moiety to antimicrobial potency, particularly against Gram-positive bacterial strains where MIC values in the 9.76-78.12 μg/mL range have been established for the related (+)-enantiomer [4].

Inflammation and iNOS Pathway Research

(-)-Oxypeucedanin hydrate is suitable for inclusion in anti-inflammatory screening panels as a furanocoumarin with validated iNOS/NO pathway inhibitory activity (IC50 = 15.8 μg/mL in LPS-activated RAW 264.7 macrophages) [5]. The compound occupies an intermediate potency tier among natural furanocoumarins, positioned between sphondin (IC50 = 9.8 μg/mL) and byakangelicol (IC50 = 16.9 μg/mL), making it appropriate for comparative pharmacology studies and as a reference compound for benchmarking novel synthetic furanocoumarin analogs [5].

Quote Request

Request a Quote for (-)-Oxypeucedanin hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.